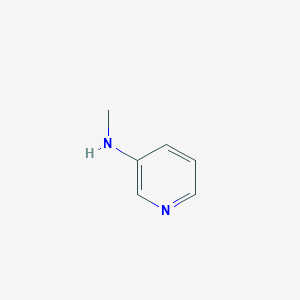

N-metilpiridin-3-amina

Descripción general

Descripción

N-Methyl-3-pyridinamine is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.

The exact mass of the compound N-Methyl-3-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación en proteómica

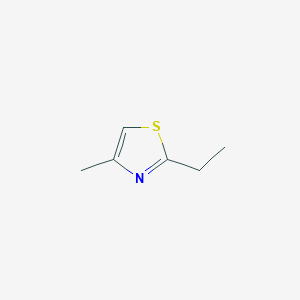

N-metilpiridin-3-amina se utiliza como bioquímico para la investigación en proteómica . La proteómica es un estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría usarse de diversas maneras en este campo, como en el estudio de las interacciones, estructuras y dinámicas de las proteínas.

Síntesis de pirimidinas

Los desarrollos de investigación en las síntesis de pirimidinas han demostrado que la this compound podría usarse potencialmente en la síntesis de pirimidinas . Las pirimidinas son compuestos heterocíclicos aromáticos que contienen dos átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros. Muestran una gama de efectos farmacológicos, incluyendo antioxidantes, antibacterianos, antivirales, antifúngicos, antituberculosos y antiinflamatorios .

Aplicaciones antiinflamatorias

Las pirimidinas, que se pueden sintetizar usando this compound, han mostrado potentes efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria frente a la expresión y actividades de ciertos mediadores inflamatorios vitales, a saber, la prostaglandina E 2, la sintasa inducible de óxido nítrico, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Desarrollo de nuevos agentes antiinflamatorios

El análisis detallado de la relación estructura-actividad (SAR) de las pirimidinas proporciona pistas para la síntesis de nuevos análogos de pirimidina que poseen actividades antiinflamatorias mejoradas con una toxicidad mínima . La this compound, al ser un precursor potencial en la síntesis de pirimidinas, podría, por lo tanto, desempeñar un papel en el desarrollo de estos nuevos agentes antiinflamatorios .

Inhibidores de NF-κB y citocinas

Varios grupos de investigación han intentado diseñar nuevos inhibidores de NF-κB y citocinas basados en pirimidinas para su posible aplicación como agentes antiinflamatorios . Dado que la this compound se puede usar en la síntesis de pirimidinas, podría usarse potencialmente en el desarrollo de estos inhibidores .

Industria farmacéutica

Debido a sus posibles aplicaciones en investigación en proteómica, síntesis de pirimidinas y desarrollo de agentes antiinflamatorios, la this compound podría ser de gran interés para la industria farmacéutica <svg class="icon" height="16" p-id="1735" t="170926478866

Mecanismo De Acción

- The primary target of N-methylpyridin-3-amine is not well-documented in the literature. However, it is likely involved in neuromodulation, although the exact mechanism remains largely unknown .

- One hypothesis is that N-methylpyridin-3-amine may act through the gate control theory, which was proposed by Melzack and Wall in the 1960s. This theory suggests that modulation of pain signals occurs at the spinal cord level, affecting pain perception .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFNLVRAFYZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171458 | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18364-47-1 | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PYRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Methylpyridin-3-amine in the context of the research presented?

A1: The research highlights a novel rhodium(III)-catalyzed three-component annulation reaction utilizing simple pyridines, alkynes, and 1,2-dichloroethane (DCE) []. This reaction offers a streamlined method for synthesizing diverse ring-fused pyridiniums. Importantly, this strategy can be extended to other N-containing heteroarenes, including N-Methylpyridin-3-amine. The research demonstrates that N-Methylpyridin-3-amine can participate in a cascade cyclization with 1,3-diynes, leading to the formation of brand-new tricyclic-fused hydropyridoquinolizinium salts []. These salts exhibit interesting fluorescent properties and are being investigated as potential biomarkers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)